molecular formula C11H12N2O2 B088574 4-Tert-butyl-2-nitrobenzonitrile CAS No. 1245649-18-6

4-Tert-butyl-2-nitrobenzonitrile

Cat. No.: B088574
CAS No.: 1245649-18-6
M. Wt: 204.22 g/mol
InChI Key: WRPIHRXNDISITA-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-nitrobenzonitrile is an organic compound with the molecular formula C11H12N2O2 It is a derivative of benzonitrile, where the benzene ring is substituted with a tert-butyl group at the fourth position and a nitro group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-nitrobenzonitrile typically involves the nitration of 4-tert-butylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration. The general reaction can be represented as follows:

4-tert-butylbenzonitrile+HNO3This compound+H2O\text{4-tert-butylbenzonitrile} + \text{HNO}_3 \rightarrow \text{this compound} + \text{H}_2\text{O} 4-tert-butylbenzonitrile+HNO3​→this compound+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and to enhance safety. The use of catalysts and optimized reaction conditions can improve yield and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-2-nitrobenzonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium hydroxide for hydrolysis to carboxylic acids, ammonia for conversion to amides.

Major Products:

    Reduction: 4-tert-butyl-2-aminobenzonitrile.

    Substitution: 4-tert-butyl-2-carboxybenzonitrile, 4-tert-butyl-2-aminobenzamide.

Scientific Research Applications

4-Tert-butyl-2-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Research into its derivatives for pharmaceutical applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-nitrobenzonitrile involves its interaction with various molecular targets depending on the reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the catalyst. In substitution reactions, the nitrile group acts as an electrophile, allowing nucleophiles to attack and replace it with other functional groups.

Comparison with Similar Compounds

    4-Tert-butylbenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitrobenzonitrile: Lacks the tert-butyl group, affecting its steric properties and reactivity.

Uniqueness: 4-Tert-butyl-2-nitrobenzonitrile is unique due to the presence of both the tert-butyl and nitro groups, which influence its chemical reactivity and potential applications. The tert-butyl group provides steric hindrance, while the nitro group offers electron-withdrawing properties, making this compound versatile in various chemical transformations.

Properties

IUPAC Name

4-tert-butyl-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-11(2,3)9-5-4-8(7-12)10(6-9)13(14)15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPIHRXNDISITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598746
Record name 4-tert-Butyl-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245649-18-6
Record name 4-tert-Butyl-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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